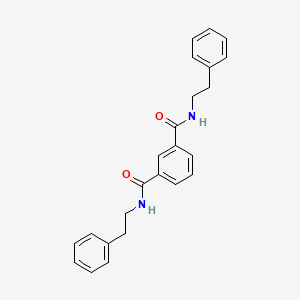

![molecular formula C17H25ClN2O3S B3743589 2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3743589.png)

2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide

Übersicht

Beschreibung

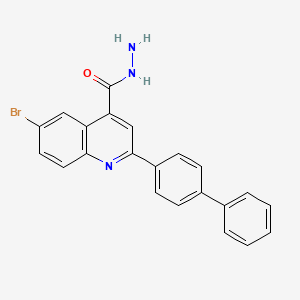

“2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide” is a complex organic compound. It contains a benzamide group, which is a common fragment in many pharmaceutical compounds . The compound also includes a cyclohexyl group and a diethylamino group, which can contribute to its physical and chemical properties .

Synthesis Analysis

The synthesis of benzamide derivatives, which would include “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its green, rapid, mild, and highly efficient pathway .Molecular Structure Analysis

The molecular structure of “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide” is complex. It includes a benzamide group, a cyclohexyl group, and a diethylamino group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Benzamide derivatives, including “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide”, can undergo various types of reactions. One common type of reaction is electrophilic aromatic substitution, where an electrophile attacks the aromatic ring to form a cationic intermediate . The aromatic ring is then regenerated by loss of a proton from the sp3-hybridized carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide” would depend on its exact molecular structure. Factors such as its molecular weight, polarity, solubility, and stability would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Computer-Aided Molecular Design

The compound is associated with the Chemical Computing Group (CCG), which is known for its work in the field of Computer-Aided Molecular Design . This suggests that the compound could be used in the development of new therapeutics and consumer goods.

LED Technology

The compound’s name “CCG-7031” is also associated with high-performance LED tubes for electromagnetic control gears . This suggests that the compound might have applications in the lighting industry, particularly in the development of energy-efficient lighting solutions.

Nuclear Fission Research

The compound “Oprea1_482258” is associated with research into fast proton-induced fission of uranium-238 . This suggests that the compound could have applications in nuclear physics and energy research.

Ecosystem Research

The compound “Oprea1_482258” is also associated with the OPERAs project, which aims to improve understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being . This suggests potential applications in environmental science and policy.

Drug Discovery

The compound “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide” is associated with research into the synthesis of benzamides . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . This suggests that the compound could have applications in drug discovery and pharmaceutical research.

Antioxidant and Antibacterial Activities

Benzamides, such as “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide”, have been studied for their antioxidant and antibacterial activities . This suggests potential applications in the development of new therapeutic agents and in the field of microbiology.

Wirkmechanismus

The mechanism of action of “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide” would depend on its intended use. As a benzamide derivative, it could potentially exhibit a wide range of biological activities, including analgesic, antibacterial, anticancer, antifungal, antiHIV, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities .

Zukünftige Richtungen

The future directions for research on “2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide” could include further exploration of its potential biological activities, optimization of its synthesis, and investigation of its mechanism of action. Given the wide range of biological activities exhibited by benzamide derivatives, this compound could have potential applications in various fields, including pharmaceuticals and medicinal chemistry .

Eigenschaften

IUPAC Name |

2-chloro-N-cyclohexyl-5-(diethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O3S/c1-3-20(4-2)24(22,23)14-10-11-16(18)15(12-14)17(21)19-13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPESMXCXXMPEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

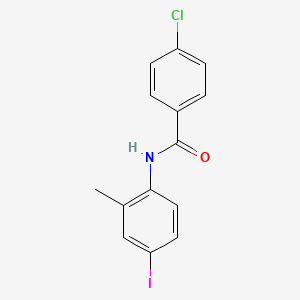

![N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide](/img/structure/B3743533.png)

![4-bromo-3-[(diethylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3743545.png)

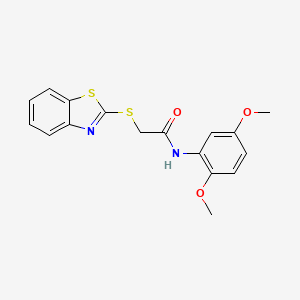

![N-(2-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3743550.png)

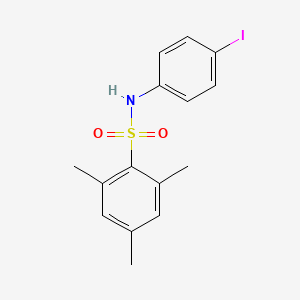

![N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3743566.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3743572.png)

![2-(2-thienyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide](/img/structure/B3743579.png)

![1,3-dicyclohexyl-5-{[(2-hydroxy-5-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3743585.png)

![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]terephthalate](/img/structure/B3743597.png)

![1-{4-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3743619.png)